molecular formula C24H26N2O3 B2681524 3-cyclohexaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888455-01-4

3-cyclohexaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2681524
CAS No.: 888455-01-4
M. Wt: 390.483
InChI Key: KILVCFXROLKENJ-UHFFFAOYSA-N
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Description

“3-cyclohexaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-cyclohexaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Substitution Reactions: The dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the dimethylphenyl group.

    Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Biologically, benzofuran derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, compounds like “3-cyclohexaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide” might be investigated for their therapeutic potential, particularly in the development of new drugs.

Industry

Industrially, such compounds could be used in the development of new materials, including polymers and advanced composites, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    N-(3,4-dimethylphenyl)benzamide: A structurally related compound with similar functional groups.

    Cyclohexaneamido derivatives: Compounds with the cyclohexaneamido group, known for their stability and biological activity.

Uniqueness

“3-cyclohexaneamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide” is unique due to the combination of the benzofuran core with the cyclohexaneamido and dimethylphenyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-15-12-13-18(14-16(15)2)25-24(28)22-21(19-10-6-7-11-20(19)29-22)26-23(27)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILVCFXROLKENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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